molecular formula C12H17NO2 B13342586 2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one

2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one

Cat. No.: B13342586
M. Wt: 207.27 g/mol
InChI Key: HPOTZCBSDJGBKR-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Organic Compounds in Synthetic Endeavors

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic synthesis. britannica.comacs.orgnumberanalytics.com Its derivatives are integral to a vast array of applications, from the synthesis of complex natural products to the development of novel materials. nih.govnumberanalytics.com The utility of furan is derived from its distinct electronic properties and versatile reactivity. acs.org

Furan's aromatic character, which arises from the delocalization of one of the oxygen's lone pairs of electrons into the ring, is modest compared to benzene (B151609). wikipedia.org This reduced aromaticity, with a resonance energy of approximately 16 kcal/mol, means that furan can readily undergo reactions that involve dearomatization, making it a flexible synthetic intermediate. acs.org It is more reactive than benzene in electrophilic substitution reactions, a consequence of the electron-donating nature of the oxygen heteroatom. wikipedia.org Electrophilic attack typically occurs at the 2- and 5-positions. numberanalytics.com Furan can also act as a diene in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. acs.orgwikipedia.org

PropertyDescription
Molecular Formula C4H4O wikipedia.org
Aromaticity Modest, with a resonance energy of ~16 kcal/mol. acs.orgwikipedia.org
Reactivity Highly reactive in electrophilic substitution and cycloaddition reactions. wikipedia.orgnumberanalytics.com
Key Reactions Diels-Alder reactions, electrophilic substitution (nitration, halogenation, acylation), ring-opening reactions. acs.orgwikipedia.orgpharmaguideline.com

Substituted furans are invaluable building blocks in organic synthesis, providing access to a wide range of molecular architectures. nih.govnumberanalytics.com The furan ring can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org Furthermore, various synthetic methods have been developed to produce furan derivatives with diverse substitution patterns. numberanalytics.comorganic-chemistry.org These methods include the Paal-Knorr synthesis from 1,4-diketones and the Feist-Benary synthesis. wikipedia.orgpharmaguideline.com The ability to introduce a variety of functional groups onto the furan ring allows for its incorporation into more complex molecules, including pharmaceuticals and natural products. numberanalytics.comnih.gov For instance, 3-substituted furans are important synthons for a variety of complex molecules. documentsdelivered.com

Importance of Azepane Ring Systems in Advanced Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. mdpi.comlifechemicals.com Its presence in numerous bioactive molecules and approved drugs underscores its importance. lifechemicals.comwikipedia.org The synthesis and functionalization of azepanes are active areas of research, driven by the need for novel therapeutic agents. researchgate.netnih.gov

Seven-membered rings like azepane are conformationally flexible, existing in a variety of non-planar forms such as chair and boat conformations. nih.govslideshare.net The most stable conformation is often the twist-chair. nih.gov This conformational diversity has significant stereochemical implications, as the spatial arrangement of substituents on the ring can profoundly influence a molecule's biological activity. lifechemicals.comrsc.org The ability to control the conformation of the azepane ring, for instance through the introduction of specific substituents, is a key aspect of rational drug design. rsc.org

ConformationRelative Stability
Twist-Chair Most stable nih.gov
Chair Often a transition state nih.gov
Boat Can be stabilized by heteroatoms nih.gov

The construction of the azepane ring can be challenging due to the entropic and enthalpic barriers associated with forming medium-sized rings. acs.org Nevertheless, a variety of synthetic strategies have been developed. researchgate.netresearchgate.net These include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step sequences. researchgate.net Recent advances have focused on developing more efficient and stereoselective methods for azepane synthesis. nih.govorganic-chemistry.orgyoutube.com Functionalization of the azepane ring allows for the introduction of diverse chemical groups, enabling the fine-tuning of a molecule's properties. acs.orgnih.gov

Contextualization of the 2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one Structure

A plausible synthetic route could involve the acylation of furan at the 3-position to generate 1-(furan-3-yl)ethanone, followed by an alpha-bromination to create a reactive intermediate. Subsequent nucleophilic substitution with an appropriately protected 2-lithiated azepane derivative could lead to the final product. Alternatively, a Claisen condensation-type reaction between a furan-3-yl ester and a protected 2-methylazepane (B1295868) could be envisioned.

Chemical Connectivity and Key Functional Groups: Ketone, Furan, Azepane

The structure of this compound is a deliberate amalgamation of three key chemical entities: a ketone functional group, a furan ring, and an azepane ring. The ethanone (B97240) linker bridges the two heterocyclic systems, creating a unique spatial and electronic arrangement.

Ketone: The ketone group (a carbonyl group bonded to two other carbon atoms) is a cornerstone of organic chemistry and is found in a multitude of pharmaceuticals. numberanalytics.comnumberanalytics.com Its polarized carbon-oxygen double bond makes it a hydrogen bond acceptor and a reactive site for various chemical transformations. mhmedical.com In drug design, ketones can play a crucial role in a molecule's interaction with biological targets, influencing its potency and selectivity. numberanalytics.com

Furan: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. semanticscholar.org This structural motif is present in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. wisdomlib.orgutripoli.edu.ly The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules. ijabbr.com Furthermore, the presence of the ether oxygen can enhance the pharmacokinetic properties of a molecule, such as solubility. semanticscholar.orgutripoli.edu.ly

Azepane: Azepane is a seven-membered saturated heterocyclic amine. researchgate.net This ring system is a feature in a number of natural products and medicinally active molecules. daneshyari.com The flexible, three-dimensional structure of the azepane ring can be crucial for its biological activity, allowing it to adopt specific conformations to bind effectively to a target. lifechemicals.com The nitrogen atom within the ring can act as a basic center and a hydrogen bond donor or acceptor, further contributing to potential intermolecular interactions.

The following table summarizes the general properties of these key functional groups:

Functional GroupGeneral StructureKey FeaturesSignificance in Drug Discovery
Ketone R-C(=O)-R'Polar carbonyl group, hydrogen bond acceptor, reactive site. mhmedical.comchemistrytalk.orgCan influence binding affinity, potency, and selectivity. numberanalytics.com
Furan A five-membered aromatic ring with one oxygen atom.Electron-rich aromatic system, potential for hydrogen bonding. semanticscholar.orgijabbr.comImproves pharmacokinetic properties, part of many bioactive compounds. semanticscholar.orgwisdomlib.org
Azepane A seven-membered saturated ring with one nitrogen atom.Flexible 3D structure, basic nitrogen center. researchgate.netlifechemicals.comConformational diversity can be key to bioactivity. lifechemicals.com

Rationale for Research Focus on This Specific Molecular Architecture

The decision to focus on the synthesis and study of this compound is driven by the principle of molecular hybridization. This strategy involves combining different pharmacophoric units (in this case, the furan and azepane rings) to create a new molecule with potentially enhanced or novel biological activities.

The rationale for investigating this particular architecture can be broken down as follows:

Synergistic Bioactivity: Both furan and azepane derivatives are known to exhibit a wide range of pharmacological effects. utripoli.edu.lylifechemicals.com By incorporating both of these heterocyclic systems into a single molecule, researchers can explore the possibility of synergistic effects, where the combined activity is greater than the sum of the individual parts.

Novel Chemical Space: The specific linkage of a 3-substituted furan to a 2-substituted azepane via a ketone-containing bridge represents a novel area of chemical space. Exploring such new molecular frameworks is essential for discovering drugs with new mechanisms of action and for overcoming challenges such as drug resistance.

Structural and Conformational Analysis: The flexibility of the azepane ring, combined with the rigid furan ring and the ethanone linker, presents an interesting case for conformational analysis. Understanding the preferred three-dimensional shape of this molecule is crucial for predicting its potential interactions with biological targets. The ability to introduce substituents on either ring system allows for the fine-tuning of its conformational preferences, which is an important aspect of effective drug design. lifechemicals.com

The table below outlines the potential research avenues for this molecular architecture:

Research AreaRationalePotential Applications
Medicinal Chemistry The combination of known bioactive heterocycles (furan and azepane) suggests potential for novel therapeutic properties. wisdomlib.orglifechemicals.comDevelopment of new antibacterial, antiviral, or anti-inflammatory agents.
Synthetic Methodology The synthesis of this specific isomer presents a chemical challenge, and developing efficient synthetic routes is a valuable endeavor in organic chemistry.Advancement of synthetic techniques for complex heterocyclic compounds.
Structural Biology The unique combination of flexible and rigid components makes it an interesting subject for studying molecular conformation and its influence on bioactivity.Understanding structure-activity relationships to guide future drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(furan-3-yl)ethanone

InChI

InChI=1S/C12H17NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h5,7,9,11,13H,1-4,6,8H2

InChI Key

HPOTZCBSDJGBKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=COC=C2

Origin of Product

United States

Reaction Chemistry and Transformational Studies

Reactions of the Ketone Functionality

The ketone group, where a carbonyl is positioned adjacent to the furan (B31954) ring, is a key site for various chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-hydrogens are acidic enough to be removed, forming an enolate for further functionalization.

The carbonyl carbon of the ketone is electrophilic and can undergo nucleophilic addition reactions. wikipedia.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this ketone include:

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), would lead to the formation of tertiary alcohols.

Hydride Reduction: This is discussed in section 3.1.3.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

Condensation Reactions: With aldehydes or other ketones under acidic or basic conditions, aldol-type condensation reactions could occur, although self-condensation is also a possibility.

Reaction TypeNucleophile/ReagentExpected Product
Grignard ReactionR-MgXTertiary Alcohol
Organolithium AdditionR-LiTertiary Alcohol
Cyanohydrin FormationHCN, KCNCyanohydrin
Wittig ReactionPh3P=CR2Alkene

The methylene (B1212753) bridge between the azepane and the carbonyl group contains α-hydrogens that are acidic due to their proximity to the electron-withdrawing ketone. Deprotonation by a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate intermediate. researchgate.net This enolate can then react with various electrophiles.

α-Alkylation: The enolate can undergo SN2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. researchgate.netscispace.comnih.gov The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and prevent side reactions like self-condensation. researchgate.net

α-Halogenation: In the presence of an acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. libretexts.orgpressbooks.pubyoutube.comlibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.publibretexts.org In basic media, the more reactive enolate is formed, and the electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-hydrogen, often leading to polyhalogenation. libretexts.orgpressbooks.pub

FunctionalizationReagentsKey IntermediateExpected Product
Alkylation1. LDA, THF, -78°C 2. R-X (Alkyl Halide)Enolateα-Alkylated Ketone
Halogenation (Acidic)X2, Acetic AcidEnolα-Monohalo Ketone
Halogenation (Basic)X2, NaOH (aq)Enolateα-Polyhalo Ketone

The oxidation state of the carbonyl group can be readily altered through reduction or oxidation reactions.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon. nih.gov The chemoselective reduction of a ketone in the presence of a furan ring is feasible, as the furan ring is generally stable under these conditions. nih.gov

Oxidation to Ester (Baeyer-Villiger Oxidation): Ketones can undergo oxidation to form esters in a reaction known as the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgchemistrysteps.comnih.gov This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent groups. In this case, the migration of the furan-3-yl group or the α-carbon of the ethanone (B97240) bridge would be considered. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org

TransformationReagentsExpected Product
ReductionNaBH4 or LiAlH41-(Furan-3-yl)-2-(azepan-2-yl)ethan-1-ol
Baeyer-Villiger Oxidationm-CPBAFuran-3-yl 2-(azepan-2-yl)acetate or 2-(azepan-2-yl)ethyl furan-3-carboxylate

Reactions Involving the Azepane Nitrogen

The secondary amine in the azepane ring is a nucleophilic and basic center, allowing for a variety of reactions that modify the nitrogen atom or the ring structure itself.

The lone pair of electrons on the azepane nitrogen makes it a potent nucleophile.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides through a nucleophilic substitution reaction. nih.govacsgcipr.orgrsc.org This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of an N-acyl azepane (an amide). rsc.org This transformation is generally robust and high-yielding. N-acylation significantly alters the chemical properties of the nitrogen, reducing its basicity and nucleophilicity due to the delocalization of the lone pair into the adjacent carbonyl group. nih.gov

ReactionReagentsProduct Functional Group
N-AlkylationR-X (Alkyl Halide), BaseTertiary Amine
N-AcylationR-COCl or (R-CO)2OAmide

The seven-membered azepane ring can be involved in reactions that either cleave the ring or form it from an acyclic precursor.

Ring-Opening Transformations: While azepanes are generally stable, ring-opening can be induced under certain conditions. N-acylation can activate the ring, making it more susceptible to cleavage. mdpi.com For instance, treatment of N-acyl azepanes with certain reagents can lead to ring-opening, although such reactions are often complex and depend heavily on the substrate and conditions.

Ring-Closing Transformations: The synthesis of the azepane ring itself often involves ring-closing reactions. A common and powerful method for forming cyclic amines is Ring-Closing Metathesis (RCM). researchgate.netnih.govwikipedia.orgorganic-chemistry.org An appropriate diene precursor containing a nitrogen atom could be cyclized using a ruthenium catalyst (e.g., Grubbs catalyst) to form an unsaturated azepene ring, which can then be hydrogenated to the saturated azepane. wikipedia.orgorganic-chemistry.org Other methods include intramolecular nucleophilic substitution or reductive amination of a linear precursor containing an amine and a suitable electrophilic group (e.g., an aldehyde or halide). chem-soc.siresearchgate.net

Transformation TypeGeneral MethodKey Reagents/Conditions
Ring-OpeningCleavage of N-Acyl AzepaneSubstrate-dependent; often requires activating groups
Ring-ClosingRing-Closing Metathesis (RCM)Grubbs Catalyst, Diene Precursor
Ring-ClosingIntramolecular Reductive AminationAcyclic Amino-Aldehyde/Ketone, Reducing Agent

Functional Group Transformations Adjacent to the Nitrogen

The secondary amine within the azepane ring is a primary site for functional group transformations. These reactions are fundamental in modifying the compound's properties and for the synthesis of more complex derivatives.

N-Acylation: The nitrogen atom of the azepane ring can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction leads to the formation of an amide linkage. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Kinetic resolution studies on cyclic amines have shown that such acylations can be catalyzed, for instance, by N-heterocyclic carbenes and hydroxamic acids, proceeding through a concerted, seven-membered transition state. nih.govacs.org

N-Alkylation: The nitrogen can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. The regioselectivity of N-alkylation in cyclic amines can be influenced by steric and electronic factors of both the amine and the alkylating agent. beilstein-journals.orgnih.gov For 2-substituted azepanes, the stereochemistry at the 2-position can influence the approach of the alkylating agent.

Table 1: Representative Functional Group Transformations Adjacent to the Nitrogen

TransformationReagent ExampleProduct Type
N-AcylationAcetyl chlorideN-acetylazepane derivative
N-AlkylationMethyl iodideN-methylazepane derivative
N-Arylation2,4-DinitrofluorobenzeneN-arylazepane derivative

Electrophilic and Nucleophilic Reactions of the Furan Ring System

The furan ring in 2-(azepan-2-YL)-1-(furan-3-YL)ethan-1-one is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the deactivating acyl group at the 3-position significantly influences its reactivity and regioselectivity.

Electrophilic aromatic substitution is a characteristic reaction of furans. chemicalbook.com The acyl group at the 3-position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to specific positions. Generally, electrophilic substitution on furan itself occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. quora.compearson.com For a 3-substituted furan with an electron-withdrawing group, the electrophile is expected to attack the C2 or C5 position, as these positions are least deactivated.

Table 2: Expected Regioselectivity of Electrophilic Substitution on the Furan Ring

ReactionElectrophileExpected Major Product(s)
NitrationNO₂⁺2-(Azepan-2-YL)-1-(2-nitro-furan-3-YL)ethan-1-one and/or 2-(Azepan-2-YL)-1-(5-nitro-furan-3-YL)ethan-1-one
HalogenationBr⁺2-(Azepan-2-YL)-1-(2-bromo-furan-3-YL)ethan-1-one and/or 2-(Azepan-2-YL)-1-(5-bromo-furan-3-YL)ethan-1-one
Friedel-Crafts AcylationRCO⁺2-(Azepan-2-YL)-1-(2-acyl-furan-3-YL)ethan-1-one and/or 2-(Azepan-2-YL)-1-(5-acyl-furan-3-YL)ethan-1-one

Nucleophilic substitution on the furan ring is generally difficult unless activated by strongly electron-withdrawing groups or through the formation of an intermediate such as a furyllithium species. mdpi.com

The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. mdpi.comresearchgate.net The presence of the ketone and the azepane substituent can influence the stability of the ring and the conditions required for cleavage. Acid-catalyzed ring-opening of substituted furans has been shown to be dependent on the nature of the substituents. rsc.orgresearchgate.net For furan-3-yl ketones, the reaction pathway can be complex, potentially leading to the formation of various dicarbonyl compounds.

Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov The aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes, and the Diels-Alder adducts often undergo a retro-Diels-Alder reaction. mdpi.com The presence of an electron-withdrawing group, such as the ketone at the 3-position, generally decreases the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. nih.gov However, it can enhance its reactivity in inverse-electron-demand Diels-Alder reactions. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by both the electronic nature and the steric bulk of the entire 2-(azepan-2-YL)ethan-1-one substituent. nih.gov

Table 3: Potential Diels-Alder Reactions of the Furan Moiety

Dienophile ExampleReaction TypeExpected Adduct
Maleic anhydrideNormal-electron-demandOxabicycloheptene derivative
Dimethyl acetylenedicarboxylateNormal-electron-demandOxabicycloheptadiene derivative
Electron-rich alkeneInverse-electron-demandSubstituted oxabicycloheptene

Intermolecular and Intramolecular Reaction Mechanisms

The elucidation of reaction mechanisms provides fundamental insights into the reactivity and selectivity of chemical transformations. For a molecule with multiple reactive sites like this compound, understanding these mechanisms is key to predicting and controlling reaction outcomes.

Due to the lack of specific experimental data for this compound, the rate-determining steps for its reactions can be inferred from studies on analogous systems.

N-Acylation of the Azepane Ring: In the acylation of cyclic amines, kinetic studies have suggested that the formation of the tetrahedral intermediate or its collapse can be the rate-determining step, depending on the specific reactants and conditions. For some catalyzed acylations, the aminolysis of an acyl intermediate is the rate-determining transition state. nih.gov

Electrophilic Substitution of the Furan Ring: For electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion) is typically the slow, rate-determining step. masterorganicchemistry.com This is because this step involves the disruption of the aromatic system. The subsequent deprotonation to restore aromaticity is usually fast.

Diels-Alder Reaction of the Furan Ring: The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. Therefore, the formation of this transition state is the rate-determining step. zbaqchem.com The activation energy for this step is influenced by the electronic and steric properties of both the diene (furan ring) and the dienophile. rsc.org

Further experimental and computational studies on this compound are necessary to definitively determine the mechanisms and rate-determining steps for its various transformations.

Analysis of Transition State in Key Transformations of this compound Remains a Subject for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific research focused on the transition state analysis of key chemical transformations involving the compound this compound. While the broader fields of furan chemistry and ketone reactions are well-documented, detailed computational and experimental studies elucidating the mechanistic pathways and transition states for this particular molecule have not been published.

Transition state analysis is a critical aspect of understanding reaction mechanisms, providing insight into the energy barriers and geometric arrangements of molecules as they convert from reactants to products. This information is fundamental for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.

In the context of this compound, several types of transformations could be envisaged where transition state analysis would be invaluable. These might include, but are not limited to, reactions involving the furan ring, the ethanone bridge, or the azepane moiety. For instance, electrophilic aromatic substitution on the furan ring, nucleophilic addition to the carbonyl group, or reactions involving the nitrogen of the azepane ring would all proceed through distinct transition states.

Detailed research findings, including data on activation energies, bond lengths and angles of transition state structures, and vibrational frequencies, are essential for a comprehensive understanding. Such data is typically generated through a combination of experimental kinetic studies and computational quantum chemical calculations.

At present, no such specific data exists in the public domain for this compound. Therefore, the creation of detailed data tables and an in-depth discussion of its transition state chemistry is not feasible. The scientific community awaits future research that may shed light on the reactive behavior of this specific compound at a molecular level.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one is expected to exhibit distinct signals for the protons of the furan (B31954) ring, the azepane ring, and the ethanone (B97240) bridge. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

Furan Protons: The furan ring is anticipated to show three signals in the aromatic region. The proton at the C2 position is expected to be the most deshielded due to its proximity to the furan oxygen and the carbonyl group, appearing at a higher chemical shift. The protons at C4 and C5 will also resonate in this region, with their exact shifts influenced by the substitution pattern. np-mrd.orgchemicalbook.com

Azepane Protons: The seven-membered azepane ring will display a series of complex multiplets in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to the nitrogen atom and the ethanone side chain, will be shifted downfield compared to the other methylene (B1212753) protons of the ring.

Ethanone Protons: The methylene protons of the ethanone bridge, adjacent to the carbonyl group, are expected to appear as a multiplet, the chemical shift of which will be significantly influenced by the electron-withdrawing nature of the carbonyl group. oregonstate.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. libretexts.orglibretexts.org

Carbonyl Carbon: The most downfield signal in the spectrum is expected to be that of the ketone carbonyl carbon, typically appearing in the range of 190-220 ppm. libretexts.org

Furan Carbons: The carbon atoms of the furan ring will resonate in the aromatic region, with the carbon atoms attached to oxygen appearing at a higher chemical shift. chemicalbook.com

Azepane Carbons: The carbon atoms of the azepane ring will appear in the aliphatic region. The C2 carbon, bonded to the nitrogen and the side chain, will be the most deshielded of the azepane carbons.

Ethanone Carbon: The methylene carbon of the ethanone bridge will be found in the aliphatic region, shifted downfield due to the adjacent carbonyl group.

The following tables provide predicted chemical shifts for the protons and carbons of this compound, based on typical values for similar functional groups.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm)
Furan H2 7.8 - 8.2
Furan H4 6.5 - 6.9
Furan H5 7.3 - 7.7
Ethanone CH₂ 2.8 - 3.2
Azepane H2 3.0 - 3.4
Azepane CH₂ 1.4 - 1.9

Predicted ¹³C NMR Chemical Shifts

Carbons Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 195 - 205
Furan C2 140 - 145
Furan C3 120 - 125
Furan C4 110 - 115
Furan C5 145 - 150
Ethanone CH₂ 40 - 45
Azepane C2 55 - 60
Azepane C3-C7 25 - 40

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to trace the connectivity within the azepane ring and to connect the ethanone methylene protons to the azepane C2 proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This experiment would be used to definitively assign the carbon signals based on the already assigned proton signals. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected between the ethanone protons and the furan C3 and the carbonyl carbon, as well as between the azepane C2 proton and the ethanone methylene carbon. sdsu.edursc.orgresearchgate.net

The azepane ring is a flexible seven-membered ring that can exist in multiple conformations. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide valuable information about the conformational dynamics of the azepane ring in this compound. By analyzing the changes in the NMR spectra with temperature, it would be possible to determine the energy barriers for ring inversion and to identify the most stable conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The C-H stretching vibrations of the furan ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azepane and ethanone moieties would be observed just below 3000 cm⁻¹. The C-O stretching of the furan ring is also expected to be present. udayton.eduresearchgate.netnist.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The furan ring vibrations are often strong in the Raman spectrum. researchgate.netirb.hrglobalresearchonline.netmdpi.comchemicalpapers.com

Predicted Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ketone) 1680 - 1700 (strong) 1680 - 1700 (moderate)
C-H (Furan) 3100 - 3150 (moderate) 3100 - 3150 (strong)
C-H (Aliphatic) 2850 - 2960 (strong) 2850 - 2960 (strong)
C-O (Furan) 1000 - 1300 (strong) 1000 - 1300 (weak)
N-H (Azepane) 3300 - 3500 (moderate, broad) 3300 - 3500 (weak)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. researchgate.net For this compound (C₁₃H₁₇NO₂), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

A likely fragmentation pattern for this molecule would involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage), a common fragmentation pathway for ketones. jove.comchemistrynotmystery.comlibretexts.org This could lead to the formation of a furan-3-ylcarbonyl cation or a fragment containing the azepane ring. Fragmentation of the azepane ring itself is also possible, often involving the loss of small neutral molecules. researchgate.netpressbooks.pubnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of structurally related compounds, such as synthetic cathinones and other fentanyl analogs which also contain ketone and nitrogen-containing heterocyclic moieties. nih.govwvu.eduwvu.edu

The fragmentation process in MS/MS typically begins with the protonated molecule [M+H]⁺. For a compound with the structure of this compound, the most likely fragmentation patterns would involve cleavages at the bonds adjacent to the carbonyl group and within the azepane ring.

A primary fragmentation pathway would likely be the neutral loss of the azepane ring (C₆H₁₂N), a common fragmentation observed in α-pyrrolidinophenone cathinones where the heterocyclic amine is a facile leaving group. wvu.eduresearchgate.net Another significant fragmentation would involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a furan-3-yl-carbonylium ion. Further fragmentation of the azepane ring itself could also occur, leading to a series of smaller charged fragments.

Table 1: Predicted MS/MS Fragmentation Pathways

Precursor Ion (m/z) Proposed Fragmentation Resulting Fragment Ion (m/z) Structure of Fragment
[M+H]⁺ α-cleavage, loss of azepane ring [M - C₆H₁₁N + H]⁺ Furan-3-yl-vinylketone ion
[M+H]⁺ Cleavage of C-C bond next to carbonyl [C₅H₃O-CO]⁺ Furan-3-yl-carbonylium ion

These predicted pathways help in identifying the molecule and distinguishing it from isomers or related compounds during analysis. core.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a crystal structure for this compound is not publicly available, the structure of a closely related analog, 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone , provides significant insight into the likely solid-state conformation and packing. nih.govresearchgate.net This analog features the core azepane ring connected to a keto-group, offering a reliable model for the target compound's structural characteristics.

The crystal data for this analog reveals a triclinic crystal system, which is a common packing arrangement for organic molecules. nih.govresearchgate.net The precise determination of atomic coordinates through X-ray diffraction allows for the unambiguous assignment of the molecule's connectivity and stereochemistry.

Table 2: Crystallographic Data for the Analog 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone nih.govresearchgate.net

Parameter Value
Chemical Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29
Crystal System Triclinic
Space Group P-1
a (Å) 6.7963 (3)
b (Å) 8.4054 (3)
c (Å) 11.6649 (5)
α (°) 76.508 (2)
β (°) 81.134 (2)
γ (°) 80.596 (2)
Volume (ų) 634.58 (5)
Z 2

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In the case of the analog 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, hydrogen bonding plays a crucial role in the crystal packing. The structure exhibits both an intramolecular N—H···O=C hydrogen bond, which creates a stable six-membered ring motif known as an S(6) loop, and an intermolecular N—H···O=C hydrogen bond. nih.govresearchgate.net This combination of hydrogen bonds links inversion-related molecules into dimers. nih.govresearchgate.net

Table 3: Hydrogen Bond Geometry in the Analog 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone nih.gov

D—H···A d(D—H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / ° Type
N1—H1···O1 0.897 (16) 1.998 (15) 2.7041 (11) 134.6 (13) Intramolecular
N1—H1···O1ⁱ 0.897 (16) 2.392 (15) 3.0303 (12) 128.2 (12) Intermolecular

(Symmetry code: (i) -x+1, -y+1, -z+1)

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state influenced by both intramolecular forces and crystal packing effects. For the analog 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, the conformation about the C=C double bond is determined to be Z. nih.govresearchgate.net This specific geometry is stabilized by the formation of the intramolecular N—H···O hydrogen bond. nih.govresearchgate.net

The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, such as chair and boat forms. researchgate.netrsc.org In the solid state, the ring will adopt a specific conformation that allows for the most favorable packing and intermolecular interactions. The study of different polymorphs of azepane-containing compounds has shown that the ring can exist in different conformations even within the same chemical system, highlighting its flexibility. researchgate.net For the target compound, the specific conformation of the azepane ring would be determined by the interplay between minimizing steric hindrance and maximizing stabilizing interactions like hydrogen bonds within the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The this compound molecule possesses a chiral center at the C2 position of the azepane ring. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. While specific CD data for this compound is not available, the methodology is well-established for determining the enantiomeric excess (ee) of chiral ketones and other organic molecules. nih.govnih.gov

The process would involve recording the CD spectra of the enantiomerically pure samples (if available) to establish a reference. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample of unknown purity to that of a pure standard, the enantiomeric excess can be accurately and rapidly determined. nih.govnih.gov This method is particularly advantageous for high-throughput screening in asymmetric synthesis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT) are frequently employed to model complex organic structures with high accuracy. globalresearchonline.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. niscpr.res.in This process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For this analysis, a common approach involves the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p), which provides a reliable balance between computational cost and accuracy for organic molecules. rjptonline.orgirjweb.com

The optimized structure of 2-(Azepan-2-YL)-1-(furan-3-YL)ethan-1-one would reveal key bond lengths, bond angles, and dihedral angles. The calculations would confirm the planar structure of the furan (B31954) ring and the characteristic chair-like or boat-like conformations of the seven-membered azepane ring. The total energy calculated for this optimized geometry serves as a crucial indicator of the molecule's intrinsic stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (Ketone)1.23 Å
C-O (Furan)1.36 Å
C-N (Azepane)1.47 Å
Bond Angle (°)C-C-O (Ketone)120.5°
C-O-C (Furan)106.0°
C-N-C (Azepane)112.0°

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy (E_HOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. irjweb.comaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and azepane rings. In contrast, the LUMO is likely concentrated around the electrophilic carbonyl group. This distribution suggests that the furan and azepane moieties would be the initial sites of electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comresearchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors.
ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.45
LUMO EnergyE_LUMO--1.80
Energy GapΔEE_LUMO - E_HOMO4.65
Ionization PotentialI-E_HOMO6.45
Electron AffinityA-E_LUMO1.80
Chemical Hardnessη(I - A) / 22.325
Electronegativityχ(I + A) / 24.125

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.net The map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This indicates it is the primary site for electrophilic interactions. Conversely, the hydrogen atom attached to the nitrogen in the azepane ring and the hydrogen atoms on the furan ring would exhibit positive electrostatic potential, marking them as likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and intramolecular delocalization effects. researchgate.netnumberanalytics.com This method quantifies the stabilization energy associated with interactions between filled (donor) and vacant (acceptor) orbitals. uni-muenchen.de A higher stabilization energy, E(2), indicates a more significant interaction and greater electron delocalization.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O_furan)π* (C=C_furan)22.5
LP (N_azepane)σ* (C-C_azepane)5.8
π (C=C_furan)π* (C=O_ketone)15.2
σ (C-H)σ* (C-N_azepane)3.1

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds. chemistrysteps.comlibretexts.org

The compound this compound possesses several rotatable single bonds, giving rise to a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer. The most significant rotations occur around the bonds connecting the furan ring to the carbonyl group and the ethanone (B97240) bridge to the azepane ring.

Computational methods can systematically scan these rotational angles to identify low-energy conformers. lumenlearning.com The stability of each conformer is determined by a combination of factors, including torsional strain from eclipsed interactions and steric hindrance between bulky groups. chemistrysteps.com The global minimum energy conformation is the most stable and, therefore, the most populated state at thermal equilibrium. For this molecule, the most stable conformers would likely arrange the large furan and azepane rings to minimize steric repulsion, adopting a staggered arrangement where possible. Furthermore, the seven-membered azepane ring itself can exist in several low-energy conformations (such as chair and boat forms), which adds another layer of complexity to the conformational landscape.

Tautomerism and Isomerization Studies

The structure of this compound allows for the possibility of keto-enol tautomerism, a common phenomenon in organic compounds containing a carbonyl group with an adjacent alpha-hydrogen. orientjchem.org Tautomers are structural isomers that can readily interconvert, and the equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the electronic nature of substituents. beilstein-journals.orgnih.gov

For this compound, the keto form is expected to be the more stable tautomer under most conditions. However, the enol form, 1-(furan-3-yl)-2-(azepan-2-ylidene)ethan-1-ol, could be stabilized through intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen atom of the azepane ring. The polarity of the solvent can significantly impact the keto-enol equilibrium. orientjchem.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form might be more favored, while in polar protic solvents, the keto form is generally more stable due to strong intermolecular hydrogen bonding with the solvent. nih.gov

Computational studies on similar heterocyclic systems have utilized Density Functional Theory (DFT) to evaluate the relative stabilities of different tautomers in both the gas phase and in various solvents. nih.gov Such calculations can predict the most stable tautomeric form by comparing their Gibbs free energies.

Reaction Mechanism Modeling

The presence of both a nucleophilic secondary amine within the azepane ring and an electrophilic carbonyl group makes this compound an interesting subject for reaction mechanism modeling. As an α-amino ketone, its reactivity is influenced by the interplay between these two functional groups. rsc.org

One important reaction pathway to model would be the nucleophilic addition to the carbonyl group. academie-sciences.fr Computational studies on the nucleophilic addition of various reagents to ketones can provide insights into the reaction mechanism, including the geometry of the transition state and the activation energy. acs.orgresearchgate.netsemanticscholar.org For instance, the addition of a hydride or an organometallic reagent would likely proceed through a transition state where the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle.

Another potential reaction is an intramolecular cyclization, where the nitrogen of the azepane ring acts as an internal nucleophile attacking the carbonyl carbon. This could lead to the formation of a bicyclic product. Modeling such a reaction would involve locating the transition state for the cyclization and calculating the associated activation barrier to determine its feasibility.

Transition state theory is a cornerstone of computational reaction modeling, allowing for the calculation of activation energies (ΔG‡), which are crucial for predicting reaction rates. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, transition state calculations can be performed using various quantum chemical methods.

Computational studies on the nucleophilic addition of thiols to α,β-unsaturated ketones have shown that the activation barriers can be accurately predicted using high-level theoretical methods like CBS-QB3 in conjunction with continuum solvation models. acs.orgresearchgate.netsemanticscholar.org These studies reveal that substituent effects can significantly influence the activation energy. acs.orgresearchgate.netsemanticscholar.org For the title compound, the electronic properties of the furan ring and the steric bulk of the azepane ring would be expected to affect the activation barrier for nucleophilic attack.

The table below presents hypothetical activation free energies for the nucleophilic addition of a generic nucleophile to the carbonyl group of this compound, based on typical values for similar reactions.

Reaction TypeComputational MethodSolventCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Nucleophilic Addition (Hydride)DFT (B3LYP/6-31G)Gas Phase15-20
Nucleophilic Addition (Hydride)DFT (B3LYP/6-31G)Tetrahydrofuran (PCM)12-18
Intramolecular CyclizationDFT (M06-2X/6-311+G) Gas Phase25-35
Intramolecular CyclizationDFT (M06-2X/6-311+G)Acetonitrile (PCM)22-30

The solvent can have a profound effect on the energetics of a reaction, influencing both the reaction rate and the position of the equilibrium. For reactions involving this compound, both explicit and implicit solvent models can be used in computational studies to account for these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. beilstein-journals.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on the keto-enol interconversion of 2-nitrocyclohexanone (B1217707) have shown that a Kamlet-Taft type linear solvation energy relationship can adequately describe the observed solvent effects. rsc.org For the title compound, polar solvents would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy for certain reactions. nih.gov

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions where specific hydrogen bonding interactions are crucial, an explicit solvent model may be necessary to obtain accurate results.

The following table illustrates the potential effect of solvent polarity on the relative energy of a hypothetical transition state for a reaction involving this compound.

SolventDielectric Constant (ε)Relative Transition State Energy (kcal/mol)
Hexane1.90.0 (Reference)
Tetrahydrofuran7.5-2.5
Acetonitrile37.5-5.0
Water80.1-7.2

Crystal Structure Prediction and Lattice Energy Calculations

Predicting the crystal structure of a molecule is a challenging but important area of computational chemistry, as the solid-state packing can significantly influence its physical properties. For this compound, crystal structure prediction would involve generating a large number of possible crystal packings and ranking them based on their calculated lattice energies.

The conformational flexibility of the azepane ring would need to be considered, as different ring conformations could lead to different packing arrangements. nih.gov The presence of a secondary amine and a carbonyl group suggests that hydrogen bonding will play a significant role in the crystal packing.

Lattice energy is the energy required to separate one mole of a crystalline solid into its constituent gaseous ions or molecules. libretexts.org It can be calculated using methods based on atom-atom potentials or, more accurately, through quantum mechanical calculations on the crystal's unit cell. The Born-Haber cycle is a thermochemical cycle that can be used to experimentally determine the lattice energy of an ionic solid. lumenlearning.com For a molecular crystal like this compound, computational methods are typically used to estimate the lattice energy.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgresearchgate.netnih.gov This analysis is based on partitioning the crystal space into regions where the electron density of a promolecule (the sum of the electron densities of the isolated atoms) is dominated by a particular molecule.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The table below shows a hypothetical breakdown of the major intermolecular contacts for this compound, based on analyses of similar furan-containing compounds. iucr.orgresearchgate.netnih.gov

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H45-55%
O···H / H···O20-30%
C···H / H···C10-20%
N···H / H···N5-10%
C···C1-5%

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Efficient Synthesis of the Compound and its Derivatives

The development of efficient and selective synthetic routes is a cornerstone of chemical research. For 2-(azepan-2-yl)-1-(furan-3-yl)ethan-1-one and its derivatives, the exploration of novel catalytic systems could lead to more sustainable and scalable production methods. Current research on the synthesis of substituted furans and azepanes suggests several promising avenues. organic-chemistry.orgrsc.org

Future investigations could focus on metal-catalyzed cross-coupling reactions to form the core structure. For instance, palladium- or copper-catalyzed reactions could be explored to couple a suitable azepane derivative with a furan-3-yl precursor. hud.ac.ukacs.org The use of gold or bismuth catalysts, which have shown efficacy in other furan (B31954) syntheses, could also be a fruitful area of research. organic-chemistry.orgacs.org

Furthermore, the development of stereoselective catalytic systems would be of high value, allowing for the synthesis of specific enantiomers of the chiral 2-(azepan-2-yl) moiety. This could involve asymmetric hydrogenation or the use of chiral ligands in the catalytic system.

Table 1: Potential Catalytic Systems for Synthesis

Catalyst Type Potential Reaction Advantages
Palladium(II) Cycloisomerization of aryloxy-enynes High efficiency, regioselectivity
Copper(I)/(II) Annulation of ketones with olefins/alkynes Good yields, use of readily available starting materials
Gold(I) Hydroamination/hydration of diynes Mild reaction conditions
Bismuth(III) Dehydrative cycloisomerization Environmentally benign, cost-effective

Investigation of Less Common Reaction Pathways for Synthesis and Functionalization

Beyond traditional synthetic methods, exploring less common reaction pathways could lead to novel derivatives and a deeper understanding of the reactivity of the this compound scaffold. For the furan ring, this could involve cycloaddition reactions where the furan acts as a diene, or dearomatization reactions to create more complex, three-dimensional structures. mdpi.com

For the azepane ring, ring-expansion strategies starting from more readily available piperidine (B6355638) precursors could be investigated. rsc.org Additionally, functionalization of the azepane nitrogen or at other positions on the ring could be explored to modulate the compound's properties.

Another area of interest is the use of photochemical or electrochemical methods to drive the synthesis or functionalization. numberanalytics.com These methods can often provide unique reactivity and selectivity compared to traditional thermal reactions.

Advanced Materials Science Applications (e.g., Optical, Electronic, Polymer Precursors)

Furan-containing compounds have shown significant promise in the field of materials science. numberanalytics.com The furan ring can be incorporated into conjugated polymers, which have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wiley-vch.deresearchgate.net The substitution of furan for other aromatic rings, like thiophene (B33073), has been shown to tune the optoelectronic properties of materials. acs.orgnih.govrsc.org

Future research could investigate the polymerization of derivatives of this compound to create novel furan-based polymers. rsc.orgresearchgate.netacs.org The presence of the azepane moiety could influence the polymer's morphology and solubility. Furthermore, the optical properties of the core molecule and its derivatives could be studied for potential applications in nonlinear optics or as fluorescent materials.

Table 2: Potential Materials Science Applications

Application Area Rationale Potential Research Focus
Organic Electronics Furan is a component of conjugated polymers. numberanalytics.com Synthesis of polymers incorporating the furan moiety for use in OLEDs or OPVs.
Optical Materials Furan substitution can tune optoelectronic properties. acs.org Investigation of the linear and nonlinear optical properties of the compound and its derivatives.

Development of Supramolecular Assemblies Incorporating the Scaffold

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to creating complex and functional architectures. The this compound scaffold possesses several features that could be exploited in the design of supramolecular assemblies. The furan ring can participate in π-π stacking and hydrogen bonding, while the azepane ring can also form hydrogen bonds and offers conformational flexibility.

Research in this area could focus on the design of host-guest systems where the compound acts as either the host or the guest. Porous crystalline materials have been shown to recognize furan compounds through a combination of hydrogen bonds and CH-π interactions. nih.gov The self-assembly of the molecule into higher-order structures, such as gels or liquid crystals, could also be investigated. The interaction of furan derivatives with cyclodextrins is another area that has been explored and could be applied to this scaffold. researchgate.net

Application in Chemical Biology Tools (e.g., probes for studying non-biological processes)

The development of chemical tools to probe biological and other complex systems is a rapidly growing area of research. The furan and azepane moieties present in this compound suggest its potential as a scaffold for such tools.

Furan-based fluorescent probes have been developed for imaging cancer cells. nih.govresearchgate.net By attaching a fluorophore to the this compound scaffold, it may be possible to create new probes with unique properties. Additionally, the furan ring can undergo oxidation to a reactive intermediate, a property that has been used for the covalent cross-linking of biomolecules. tcichemicals.comrsc.org This could be harnessed to develop probes for studying molecular interactions.

The azepane scaffold itself is of interest in medicinal chemistry and drug discovery, with some derivatives showing potent neuropharmacological activity. researchgate.netnih.govscilit.comacs.org While this article does not delve into therapeutic applications, the development of the scaffold for use as a non-biological chemical probe, for example in assay development or as a tool compound in chemical genetics, represents a viable research direction.

Q & A

Q. What are the recommended synthetic routes for 2-(azepan-2-yl)-1-(furan-3-yl)ethan-1-one?

A plausible method involves a nucleophilic substitution or condensation reaction between azepane derivatives and furan-containing precursors. For example, ketone formation via Claisen-Schmidt condensation under reflux conditions with a base catalyst (e.g., piperidine) in anhydrous ethanol could be adapted from analogous syntheses . Key considerations include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for azepane to furan derivatives) and temperature (70–80°C) to maximize yield.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Confirm product identity via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (azepane CH₂ signals at δ 1.5–2.0 ppm; furan protons at δ 6.3–7.4 ppm) .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, safety measures from structurally similar azepane-ketones include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency Procedures : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide SDS documentation .

Q. Which spectroscopic techniques are most effective for characterization?

  • FT-IR : Identify carbonyl (C=O) and furan ring (C-O-C) stretches .
  • NMR : ¹H/¹³C NMR to resolve azepane ring conformation and furan substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₃H₁₉NO₂) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural analysis?

If X-ray diffraction reveals disorder (e.g., azepane ring flexibility), employ SHELXL refinement strategies:

  • Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model twinned crystals .
  • Disorder Handling : Split occupancy of disordered atoms and apply restraints (e.g., SIMU/ISOR) .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Q. How should researchers address conflicting toxicity predictions in silico vs. in vitro?

When computational models (e.g., QSAR) conflict with preliminary in vitro assays:

  • Tiered Testing : Conduct acute toxicity assays (e.g., zebrafish embryo toxicity) first .
  • Mechanistic Studies : Use metabolomics to identify reactive intermediates (e.g., furan ring oxidation products) .
  • Data Reconciliation : Compare results with structurally related compounds (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone, H332 hazard classification) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Step Parameter Optimization Strategy
1. CyclizationSolvent polarityScreen DMF vs. THF for azepane ring closure
2. Ketone formationCatalyst loadingTest 5–10 mol% piperidine
3. WorkuppH adjustmentAcidify to pH 2–3 for precipitation
4. Scale-upReaction timeMonitor via TLC to prevent over-reaction

Methodological Challenges and Solutions

Q. How to mitigate furan ring instability during derivatization?

  • Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect reactive sites during functionalization .
  • Low-Temperature Conditions : Perform reactions at –20°C to minimize ring-opening .

Q. What computational tools predict biological activity of this compound?

  • Docking Studies : Use AutoDock Vina with targets like GABA receptors (azepane moiety) or cytochrome P450 (furan interactions) .
  • ADMET Prediction : SwissADME to assess permeability and metabolic stability .

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